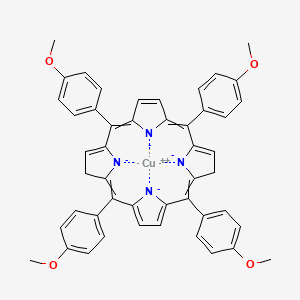
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its copper center and four methoxyphenyl groups attached to the porphyrin ring, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction of pyrrole and an aldehyde, followed by oxidation.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via a substitution reaction, where the porphyrin ring reacts with a methoxyphenyl halide under basic conditions.
Metalation with Copper: The final step involves the insertion of a copper ion into the porphyrin ring. This is achieved by reacting the porphyrin with a copper salt, such as copper(II) acetate, in a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to form lower oxidation states of copper.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Higher oxidation states of copper complexes.
Reduction: Lower oxidation states of copper complexes.
Substitution: Porphyrin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide exerts its effects involves:
Molecular Targets: The copper center interacts with various substrates, facilitating electron transfer reactions.
Pathways Involved: The compound can generate reactive oxygen species, which can induce oxidative stress in biological systems. This property is particularly useful in photodynamic therapy, where light activation leads to the production of reactive oxygen species that can kill cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar structure but with carboxyphenyl groups instead of methoxyphenyl groups.
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin: Contains pentafluorophenyl groups, which alter its electronic properties.
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin: Features trimethylammoniophenyl groups, making it more hydrophilic.
Uniqueness
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide is unique due to its methoxyphenyl groups, which enhance its solubility in organic solvents and its copper center, which provides distinct catalytic and electronic properties.
Propiedades
Fórmula molecular |
C48H38CuN4O4-2 |
|---|---|
Peso molecular |
798.4 g/mol |
Nombre IUPAC |
copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide |
InChI |
InChI=1S/C48H38N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-23,25-26,28H,24,27H2,1-4H3;/q-4;+2 |
Clave InChI |
IGNJZSVPAQJUEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3CC=C([N-]3)C(=C4C=CC(=C(C5=CCC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)OC)[N-]5)C8=CC=C(C=C8)OC)[N-]4)C9=CC=C(C=C9)OC.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)

![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
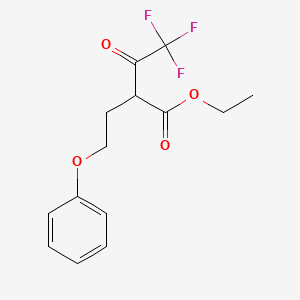
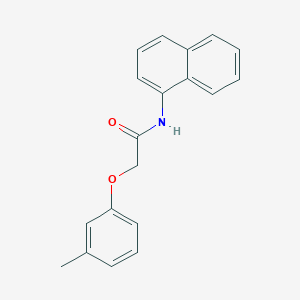
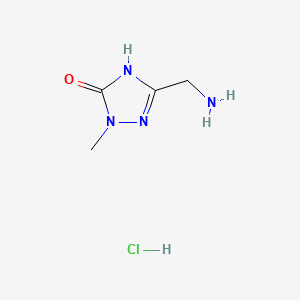
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)

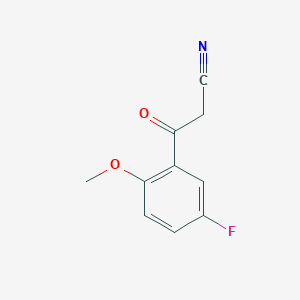
![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)
![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
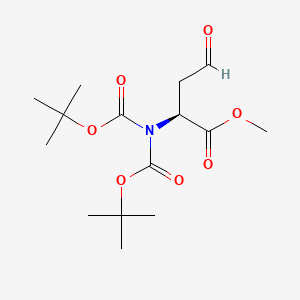
![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
![N-[4-(Aminomethyl)phenyl]-2-methylbenzamide](/img/structure/B12444597.png)
